Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate typically involves the reaction of 5-bromo-2-methyl-3-nitropyridine with diethyl malonate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by flash chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 5-amino-3-nitropyridin-2-yl)propanedioate.
Reduction: Various substituted pyridine derivatives.
Substitution: Carboxylic acids and other functionalized pyridine derivatives.
Scientific Research Applications
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, modulating their activity and leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: A simpler derivative with similar reactivity but lacking the ester groups.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
5-Bromo-3-nitropyridine-2-carbonitrile:
Uniqueness
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is unique due to the presence of both ester and nitro groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
diethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDRRHINJWKDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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